molecular formula C20H24N4O4 B009980 D-Phe-Val-p-nitroanilide CAS No. 108321-89-7

D-Phe-Val-p-nitroanilide

Cat. No.: B009980
CAS No.: 108321-89-7
M. Wt: 384.4 g/mol
InChI Key: MFFZQZIWTDHXEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Phe-Val-p-nitroanilide is a synthetic peptide substrate commonly used in biochemical assays to study protease activity. It is composed of D-phenylalanine (D-Phe), valine (Val), and p-nitroanilide. This compound is particularly useful in the quantification and differentiation of protease activities, such as those of urokinase and tissue-type plasminogen activators .

Scientific Research Applications

D-Phe-Val-p-nitroanilide is widely used in scientific research for:

Mechanism of Action

Target of Action

D-Phe-Val-p-nitroanilide is primarily used as a substrate for proteases . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis .

Mode of Action

The compound interacts with its target proteases by serving as a substrate. The protease enzyme cleaves the peptide bond in this compound, leading to the release of p-nitroaniline . This cleavage is a result of the protease’s catalytic activity, which involves the hydrolysis of peptide bonds .

Biochemical Pathways

The action of this compound primarily affects the proteolysis pathway. Proteolysis is a critical biochemical pathway involved in protein catabolism, regulation of cellular processes, and the activation of enzymes and other bioactive molecules .

Pharmacokinetics

As a protease substrate, it is expected to be metabolized (cleaved) by proteases and the resulting products are likely to be further metabolized or excreted .

Result of Action

The cleavage of this compound by proteases results in the release of p-nitroaniline . This can be monitored spectrophotometrically, providing a quantitative measure of protease activity . Therefore, the use of this compound can help in the study and understanding of protease function and regulation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound and subsequently its interaction with proteases . Additionally, temperature can influence the rate of enzymatic reactions and the stability of the compound .

Future Directions

D-Phe-Val-p-nitroanilide could potentially be used in future research to quantify and distinguish between different types of plasminogen activity .

Biochemical Analysis

Biochemical Properties

D-Phe-Val-p-nitroanilide is known to interact with various enzymes and proteins. For instance, it can be used as a substrate to quantify and distinguish urokinase and tissue-type plasminogen activity . The nature of these interactions is characterized by a lower Km value and a much higher Vmax/Km than most other substrates of this type .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes such as urokinase and tissue-type plasminogen activators. It binds to these enzymes, potentially influencing their activity and leading to changes in gene expression .

Metabolic Pathways

This compound is involved in certain metabolic pathways due to its interaction with enzymes like urokinase and tissue-type plasminogen activators . These interactions could potentially affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Phe-Val-p-nitroanilide typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino group of D-phenylalanine, followed by its coupling with valine. The final step involves the attachment of the p-nitroanilide group. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents such as dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: D-Phe-Val-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured.

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by proteases such as trypsin, chymotrypsin, and thrombin.

    Oxidation and Reduction: Not commonly involved in the reactions of this compound.

Major Products: The major product of the hydrolysis reaction is p-nitroaniline, which is detected spectrophotometrically at 405 nm .

Comparison with Similar Compounds

    D-Val-Leu-Lys-p-nitroanilide: Another peptide substrate used for similar purposes but with different kinetic properties.

    Bz-Phe-Val-Arg-p-nitroanilide: Used in the study of trypsin-like proteases.

Uniqueness: D-Phe-Val-p-nitroanilide is unique due to its lower Km value and higher Vmax/Km ratio compared to other substrates, making it a more efficient substrate for certain proteases .

Properties

IUPAC Name

2-[(2-amino-3-phenylpropanoyl)amino]-3-methyl-N-(4-nitrophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-13(2)18(20(26)22-15-8-10-16(11-9-15)24(27)28)23-19(25)17(21)12-14-6-4-3-5-7-14/h3-11,13,17-18H,12,21H2,1-2H3,(H,22,26)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFZQZIWTDHXEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400731
Record name D-Phe-Val-p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108321-89-7
Record name D-Phe-Val-p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Phe-Val-p-nitroanilide
Reactant of Route 2
Reactant of Route 2
D-Phe-Val-p-nitroanilide
Reactant of Route 3
Reactant of Route 3
D-Phe-Val-p-nitroanilide
Reactant of Route 4
Reactant of Route 4
D-Phe-Val-p-nitroanilide
Reactant of Route 5
Reactant of Route 5
D-Phe-Val-p-nitroanilide
Reactant of Route 6
Reactant of Route 6
D-Phe-Val-p-nitroanilide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.